alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid
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Overview
Description
alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid: is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid typically involves the following steps:
Condensation Reaction: The starting material, methyl benzene, is condensed with propionyl chloride to form methyl propiophenone.
Bromination: The methyl propiophenone undergoes bromination to introduce a bromine atom at the alpha position.
Cyclization: The brominated intermediate is then subjected to cyclization with o-aminophenol to form the benzoxazole ring.
Acetic Acid Introduction: Finally, the benzoxazole derivative is reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- alpha-Methyl-2-(4-methylphenyl)-7-benzoxazoleacetic acid
- alpha-Methyl-2-(4-methylphenyl)-5-benzoxazoleacetic acid
- alpha-Methyl-2-(4-methylphenyl)-4-benzoxazoleacetic acid
Uniqueness
alpha-Methyl-2-(4-methylphenyl)-6-benzoxazoleacetic acid is unique due to the position of the acetic acid moiety on the benzoxazole ring. This specific positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
51234-30-1 |
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Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-10-3-5-12(6-4-10)16-18-14-8-7-13(9-15(14)21-16)11(2)17(19)20/h3-9,11H,1-2H3,(H,19,20) |
InChI Key |
LGCXCJYMHGXDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(C)C(=O)O |
Origin of Product |
United States |
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